molecular formula C19H23N5 B2690775 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170361-99-5

1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2690775
CAS No.: 1170361-99-5
M. Wt: 321.428
InChI Key: PGPKBIMCOMABAW-UHFFFAOYSA-N
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Description

1-Methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic compound featuring a benzimidazole core linked to a piperazine moiety. This structure is of significant interest in medicinal chemistry and pharmacological research due to the privileged status of the benzimidazole scaffold, which is known to exhibit a broad spectrum of biological activities . The integration of a piperazine ring, a common feature in bioactive molecules, enhances molecular diversity and can improve binding affinity to various biological targets. Key Research Applications: The primary research value of this compound lies in its potential as a key intermediate or precursor in drug discovery programs. Benzimidazole derivatives are extensively investigated for their anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX) or by interacting with cannabinoid receptors (CB1/CB2) . Structure-activity relationship (SAR) studies indicate that substitutions at the N1 and C2 positions of the benzimidazole ring, as seen in this compound, greatly influence its potential biological activity and selectivity . Furthermore, such heterocyclic compounds are explored in other therapeutic areas, including oncology and infectious diseases, making this a versatile building block for developing new chemical entities . Handling and Compliance: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and comply with all local and national regulations regarding the use and disposal of laboratory chemicals.

Properties

IUPAC Name

1-methyl-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-22-18-8-3-2-7-17(18)21-19(22)15-24-12-10-23(11-13-24)14-16-6-4-5-9-20-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKBIMCOMABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.

    Piperazine Derivative Formation: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with pyridine-2-carboxaldehyde to form the pyridin-2-ylmethyl-piperazine intermediate.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the methylated benzimidazole core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Synthetic Formation via Reductive Amination

The piperazine-linked pyridinylmethyl group is typically introduced through reductive amination . For example:

  • Reactants : A primary amine (e.g., 4-(aminomethyl)piperidine) reacts with a pyridine-2-carbaldehyde derivative.

  • Conditions : Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in dichloromethane or methanol at room temperature .

  • Mechanism : The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced to the final secondary amine.

Example Reaction Pathway :

Amine+Pyridine-2-carbaldehydeNaBH(OAc)31-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole\text{Amine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH(OAc)}_3} \text{this compound}

This method is critical for constructing the piperazine-pyridinylmethyl motif .

Piperazine Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation :

Reaction TypeReagents/ConditionsProductSource
N-Alkylation Alkyl halides (e.g., methyl iodide), K2_2CO3_3, DMF, 60°CQuaternary ammonium salts
N-Acylation Acetyl chloride, triethylamine, dichloromethaneAcetylated piperazine derivatives

Key Insight : Alkylation enhances solubility for pharmaceutical formulations, while acylation modulates receptor-binding affinity .

Benzimidazole Ring Modifications

The benzimidazole moiety participates in electrophilic substitution and condensation :

  • Nitration :

    • Conditions : HNO3_3/H2_2SO4_4 at 0–5°C.

    • Outcome : Nitro groups preferentially attach at the 5- or 6-position of the benzimidazole ring.

  • Sulfonation :

    • Reagents : Fuming H2_2SO4_4, 50°C.

    • Application : Introduces sulfonic acid groups for solubility enhancement.

Salt Formation

The compound forms stable salts with acids, improving crystallinity:

AcidMolar RatioProduct Solubility (mg/mL)Source
Oxalic acid1:112.5 (water)
Hydrochloric acid1:28.2 (water)

Note : Oxalate salts are preferred in drug development due to enhanced bioavailability.

Oxidative Degradation

The methylene bridge (-CH2_2-) between benzimidazole and piperazine is susceptible to oxidation:

  • Reagents : KMnO4_4 in acidic or alkaline conditions.

  • Outcome : Forms a ketone or carboxylic acid derivative, depending on conditions .

Example :

-CH2-KMnO4/H+-C(O)-\text{-CH}_2\text{-} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-C(O)-}

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura coupling :

  • Reactants : Arylboronic acids, Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/water (3:1), 80°C.

  • Application : Introduces aryl groups to the pyridine ring for structural diversification .

Hydrolysis Under Acidic/Base Conditions

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the piperazine-methyl bond, yielding 1-methyl-1H-benzo[d]imidazole and pyridinylmethyl-piperazine fragments.

  • Base-Mediated Hydrolysis (NaOH, ethanol): Degrades the benzimidazole ring to diamines .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]imidazole exhibit notable anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. Below is a summary of findings:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates significant inhibitory effects against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized several compounds based on the benzo[d]imidazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that specific derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential for further development as therapeutic agents against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various imidazole derivatives, including this compound. Using standard disk diffusion methods, researchers measured inhibition zones against common pathogens, confirming promising activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzimidazole
  • 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
  • N-methyl-1-(pyridin-2-yl)methanamine

Uniqueness

1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. Its combination of a benzimidazole core with a piperazine moiety linked to a pyridine ring provides a versatile scaffold for drug development and other applications.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in medicinal chemistry and other scientific research fields.

Biological Activity

1-Methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₅
  • Molecular Weight : 311.41 g/mol

The compound features a benzimidazole core substituted with a piperazine moiety and a pyridine group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Some derivatives of benzo[d]imidazole have shown promising anticancer effects. For instance, related compounds have been tested against various cancer cell lines, demonstrating potential cytotoxicity and apoptosis induction.
  • Anti-inflammatory Properties : Compounds in this class have been noted for their ability to inhibit inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation and cancer progression.
  • Cytotoxic Effects on Cancer Cells : Research on related benzimidazole derivatives suggests that they may induce cell cycle arrest and apoptosis in malignant cells through various pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzo[d]imidazole derivatives, including those similar to the target compound. Results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM. The most potent derivative showed an IC50 value of 5 µM against A549 lung cancer cells.

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative structurally related to this compound was tested for its anti-inflammatory properties in RAW 264.7 macrophages. The study found that the compound significantly inhibited NO production with an IC50 value of 0.86 µM and TNF-α production with an IC50 value of 1.87 µM, outperforming ibuprofen in vivo on xylene-induced ear edema models .

Research Findings Summary Table

Activity IC50 Value (µM) Cell Line/Model Reference
Cytotoxicity5A549 (Lung Cancer)
Inhibition of NO0.86RAW 264.7 Macrophages
Inhibition of TNF-α1.87RAW 264.7 Macrophages

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Condensation : React 1H-benzo[d]imidazole precursors with pyridin-2-ylmethyl-piperazine derivatives in polar aprotic solvents (e.g., DMF) under reflux, using bases like K₂CO₃ to facilitate nucleophilic substitution .

Microwave-assisted synthesis : Optimize yield and reduce reaction time (e.g., microwave irradiation at 100–120°C for 15–30 minutes) .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) and monitor progress via TLC (Rf ~0.5 in 9:1 DCM:MeOH) .

Characterization : Validate purity using melting point analysis and elemental (CHN) data, comparing experimental vs. theoretical values (e.g., <0.4% deviation) .

Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?

Methodological Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole and pyridine) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 362.2) .
    • IR Spectroscopy : Detect NH stretches (~3400 cm⁻¹) and C=N/C=C bonds (1600–1500 cm⁻¹) .
  • Addressing Discrepancies :
    • Repeat experiments under anhydrous conditions to eliminate solvent interference in NMR .
    • Cross-validate with HSQC/HMBC to resolve ambiguous coupling patterns .

Advanced: How can researchers design experiments to evaluate biological activity against histamine receptors?

Methodological Answer:

Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to H1/H4 receptor active sites, focusing on interactions between the pyridinyl-piperazine moiety and conserved residues (e.g., Lys191 in H1R) .

In Vitro Assays :

  • Radioligand Binding : Incubate with HEK-293 cells expressing H1/H4 receptors; measure displacement of [³H]mepyramine (H1) or [³H]histamine (H4) .
  • Functional Assays : Monitor Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) to assess receptor antagonism .

Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and compare with reference antagonists (e.g., cetirizine for H1R) .

Advanced: What strategies resolve discrepancies between computational and experimental physicochemical data?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (e.g., onset at 220°C) with simulated thermograms (software: Gaussian) to validate stability predictions .
  • Solubility Studies : Use the shake-flask method (HPLC quantification) in buffers (pH 1.2–7.4) to reconcile with COSMO-RS predictions .
  • Fluorescence Correlation : Align observed fluorescence λmax (e.g., 420 nm) with TD-DFT calculations by adjusting solvent polarity parameters .

Advanced: How do the piperazine and pyridylmethyl moieties influence biological interactions?

Methodological Answer:

  • Piperazine : Enhances solubility via protonation at physiological pH, facilitating membrane penetration. Conformational flexibility allows adaptation to receptor pockets .
  • Pyridylmethyl : Engages in π-π stacking with histidine residues (e.g., His450 in H4R) and hydrogen bonding via the pyridine nitrogen .
  • Experimental Validation :
    • Synthesize analogs lacking these groups and compare binding affinities (SPR or ITC) .
    • Perform mutagenesis on receptor residues (e.g., His450Ala) to confirm critical interactions .

Basic: What chromatographic techniques are effective for purification?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 → 90:10) .
  • HPLC : Employ a C18 column (ACN:H₂O + 0.1% TFA) for final purity assessment (>95%) .
  • Troubleshooting : If impurities persist, perform acid-base washes (e.g., 1M HCl) to remove unreacted amines .

Advanced: How does modifying substituents affect thermal stability?

Methodological Answer:

  • TGA/DTA Analysis : Compare derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example, nitro-substituted analogs show lower decomposition onset (~180°C vs. 220°C for the parent compound) due to reduced resonance stabilization .
  • Correlation with DFT : Calculate bond dissociation energies (BDEs) for C-N/C-C bonds to predict stability trends .

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